molecular formula C6H9NO B1268196 6-Azabicyclo[3.2.0]heptan-7-one CAS No. 22031-52-3

6-Azabicyclo[3.2.0]heptan-7-one

Cat. No.: B1268196
CAS No.: 22031-52-3
M. Wt: 111.14 g/mol
InChI Key: AXDBIGNYXNSBHV-UHFFFAOYSA-N
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Description

Overview of Bicyclic β-Lactam Systems

Bicyclic β-lactam systems are a cornerstone of antibiotic chemistry, characterized by a four-membered β-lactam ring fused to another ring. nih.gov This structural motif is the reactive core of many widely used antibiotics, including penicillins and cephalosporins. nih.gov The fusion of the β-lactam ring to a second ring introduces strain, which enhances the reactivity of the β-lactam's carbonyl group towards nucleophilic attack, a key step in their mechanism of action. nih.gov The nature of the fused ring, whether it be a five-membered thiazolidine in penicillins or a six-membered dihydrothiazine in cephalosporins, significantly influences the antibiotic's spectrum of activity and stability. nih.gov Beyond the classical penicillin and cephalosporin frameworks, a diverse array of bicyclic β-lactam structures, such as carbapenems, clavulanic acid, and monobactams, have been discovered or synthesized, each with unique biological properties. researchgate.netnih.gov

Historical Context of Research on 6-Azabicyclo[3.2.0]heptan-7-one

Research into bicyclic β-lactams gained significant momentum following the discovery of penicillin. researchgate.net While the initial focus was on naturally occurring structures, chemists soon began to explore synthetic analogues to overcome challenges like antibiotic resistance. The synthesis of novel bicyclic β-lactam frameworks became a major area of research. The first synthesis of a compound with the this compound core, specifically the 6,7-benzo-2-azabicyclo[3.2.0]heptan-3-one, was reported in 1973. tandfonline.com A key method for preparing β-lactams, the [2+2] cycloaddition reaction of a ketene (B1206846) with an imine, was first reported by Hermann Staudinger in 1907 and remains a widely used method for forming the azetidinone ring. researchgate.net Over the years, various synthetic strategies have been developed to access the this compound scaffold and its derivatives. These methods include the cyclization of pyrrolidine-2-acetic acid derivatives and the photochemical [2+2] cycloaddition of olefins. taltech.ee

Significance of the this compound Scaffold in Organic and Medicinal Chemistry

The this compound scaffold is a valuable building block in both organic and medicinal chemistry. Its rigid bicyclic structure provides a well-defined three-dimensional framework that can be functionalized to create a wide range of derivatives with diverse biological activities. In medicinal chemistry, this scaffold has been investigated for its potential as a precursor in the development of new therapeutic agents. For instance, derivatives have been explored for their potential as β-lactamase inhibitors, which could help combat antibiotic resistance, and have also shown potential antitumor properties. The ability of the nitrogen atom in the ring system to form hydrogen bonds and coordinate with metal ions allows it to interact with various biological targets, such as enzymes and receptors. In organic synthesis, the strained ring system of this compound makes it a useful intermediate for the synthesis of more complex molecules. The ring can be selectively opened to introduce new functional groups, providing access to a variety of chiral synthons. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azabicyclo[3.2.0]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-2-1-3-5(4)7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDBIGNYXNSBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338481
Record name 6-Azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22031-52-3
Record name 6-Azabicyclo[3.2.0]heptan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Azabicyclo 3.2.0 Heptan 7 One and Its Derivatives

Cyclization Reactions: Forging the Bicyclic Core

Cyclization reactions represent a fundamental and widely employed strategy for the construction of the 6-azabicyclo[3.2.0]heptan-7-one framework. These methods typically involve the formation of one of the rings of the bicyclic system from an appropriately substituted monocyclic precursor.

Intramolecular Lactamization of Pyrrolidine-2-acetic Acid Derivatives

A key approach to the synthesis of this compound and its derivatives is the intramolecular lactamization of pyrrolidine-2-acetic acid derivatives. researchgate.net This strategy involves the formation of the β-lactam ring by creating an amide bond between the pyrrolidine (B122466) nitrogen and the carboxylic acid function of the side chain.

A particularly effective reagent for promoting this intramolecular cyclization is tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide. researchgate.netrsc.org This phosphine oxide derivative facilitates the activation of the carboxylic acid group, enabling the nucleophilic attack of the pyrrolidine nitrogen to form the desired bicyclic lactam. liverpool.ac.uk This method has been successfully applied to the synthesis of various this compound derivatives. researchgate.netrsc.org The reaction is typically carried out under mild conditions, providing good to excellent yields of the bicyclic product.

The stereochemistry of the final bicyclic product is often determined by the stereochemistry of the starting pyrrolidine-2-acetic acid derivative. High stereoselectivity can be achieved by controlling the stereocenters in the pyrrolidine ring prior to cyclization. For instance, catalytic hydrogenation of appropriately substituted pyrrole (B145914) precursors can lead to the formation of cis-2,5-disubstituted pyrrolidines with a high degree of stereocontrol. Subsequent cyclization of these stereochemically defined precursors allows for the synthesis of specific diastereomers of this compound. The presence of a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has been shown to enhance both the efficiency and stereoselectivity of the hydrogenation step. researchgate.netrsc.org This approach has been instrumental in the preparation of enantiomerically pure bicyclic lactams.

Cyclization of Hydrogenated Pyrrolidines

Another effective method involves a two-step process starting from 2,5-disubstituted pyrroles. The initial step is the catalytic hydrogenation of the pyrrole ring to yield the corresponding cis-pyrrolidine derivative. researchgate.netrsc.org This hydrogenation is often highly stereoselective. The subsequent step is the cyclization of the resulting hydrogenated pyrrolidine to form the this compound core. This cyclization is typically induced by a base, such as sodium hydride in tetrahydrofuran (THF), which facilitates the intramolecular lactamization. For example, a pyrrole derivative can be hydrogenated over a palladium on carbon (Pd/C) catalyst to produce the cis-pyrrolidine, which is then treated with a base to yield the bicyclic lactam in good yield.

Starting MaterialKey ReagentsProductYieldReference
2,5-disubstituted pyrrole1. H₂, Pd/C; 2. NaH, THFThis compound derivative75%
Pyrrolidine-2-acetic acid derivativeTris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxideThis compound derivative65-78%

Intramolecular SN2 Reactions

The synthesis of related bicyclic β-lactam systems can also be achieved through intramolecular SN2 reactions. While not explicitly detailed for the parent this compound in the provided context, this general strategy is a cornerstone in the formation of cyclic structures. In this approach, a nucleophilic group within the molecule displaces a leaving group attached to another part of the same molecule, leading to ring closure. For the synthesis of a this compound framework, this would conceptually involve a pyrrolidine derivative where the nitrogen atom acts as the nucleophile, attacking an electrophilic carbon center to form the five-membered ring of the bicyclic system, or a pre-formed pyrrolidine with a side chain where an intramolecular cyclization forms the four-membered lactam ring.

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of this compound and its derivatives. These reactions involve the direct formation of the bicyclic ring system from two separate components. A notable example is the [2+2] cycloaddition reaction between a ketene (B1206846) and an imine. This method, reported by Gilchrist and Ottaway, directly constructs the β-lactam ring as part of the bicyclic skeleton. For instance, the reaction of dichloroketene with an appropriate imine can produce the bicyclic β-lactam. This approach can be highly stereoselective, offering a route to enantiomerically enriched products.

Another relevant cycloaddition is the reaction of N-chlorosulfonyl isocyanate with olefins, which is a known method for preparing β-lactams. tandfonline.com This reaction has been used to synthesize a benzo-fused analogue, 6,7-benzo-2-azabicyclo[3.2.0]heptan-3-one, from indene. tandfonline.comtandfonline.com This suggests the potential applicability of this type of cycloaddition for the synthesis of the parent this compound from cyclopentene.

Furthermore, a one-pot, three-component [2π+2π] cycloaddition reaction has been reported for the synthesis of N-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivatives. researchgate.net This reaction involves an isoniazide, an aromatic aldehyde, and 2,3-dihydrofuran in the presence of a catalyst, showcasing the versatility of cycloaddition strategies in generating diverse bicyclic structures related to this compound. researchgate.net

Reaction TypeReactantsProductKey FeaturesReference
[2+2] CycloadditionKetene equivalent + ImineThis compound derivativeStereoselective, direct formation of β-lactam
[2+2] CycloadditionN-Chlorosulfonyl isocyanate + Indene6,7-Benzo-2-azabicyclo[3.2.0]heptan-3-oneForms β-lactam from olefin tandfonline.comtandfonline.com
[2π+2π] CycloadditionIsoniazide + Aromatic aldehyde + 2,3-DihydrofuranN-(7-R)-2-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide derivativeOne-pot, three-component reaction researchgate.net

[2+2] Cycloaddition Strategies

The [2+2] cycloaddition is a cornerstone in the synthesis of β-lactams, the central structural motif in this compound. This approach involves the concerted or stepwise union of two two-atom components to form a four-membered ring.

Between Ketene Equivalents and Imines

A well-established and stereoselective pathway to the this compound core is the [2+2] cycloaddition between a ketene or ketene equivalent and an imine, a reaction famously known as the Staudinger β-lactam synthesis. nih.govyoutube.com This method directly constructs the β-lactam ring onto a pre-existing pyrrolidine-derived imine, thereby forming the bicyclic framework. nih.gov

For instance, the reaction of dichloroketene, generated in situ, with an imine derived from (S)-phenylglycinol has been shown to produce the corresponding bicyclic β-lactam with high enantiomeric excess. nih.gov The stereochemical outcome of these reactions is highly dependent on the reaction conditions. Optimal results are often achieved at low temperatures, such as -78°C, in a non-polar solvent like diethyl ether, which helps to minimize side reactions. nih.gov While effective for enantioselective synthesis, the requirement for cryogenic conditions can be a limitation for large-scale industrial applications. nih.gov

The versatility of this method allows for the use of various ketene equivalents and imine substrates, enabling the synthesis of a diverse range of substituted this compound derivatives. nih.govtaltech.ee However, challenges such as poor yields and low or unfavorable stereoselectivity can arise, particularly in the synthesis of more complex bicyclic β-lactams. taltech.ee

Table 1: Representative [2+2] Cycloaddition of Ketene Equivalents and Imines

Ketene SourceImineCatalystYieldEnantiomeric ExcessReference
Dichloroketene(S)-Phenylglycinol-derived imineNone58%88% ee nih.gov
TrimethylsilylketeneN-Boc-imineBF₃·OEt₂76%92% ee nih.gov
Green Catalysis in [2+2] Cycloadditions

In recent years, the principles of green chemistry have been applied to the synthesis of bicyclic β-lactams, aiming for more environmentally benign processes. The use of solid acid catalysts, such as Montmorillonite K-10, has been explored in one-pot, three-component [2π+2π] cycloaddition reactions to produce derivatives of 2-oxa-6-azabicyclo[3.2.0]heptan-7-one. rsc.org This approach offers advantages such as catalyst recyclability and milder reaction conditions.

Furthermore, enantioselective nucleophilic catalysis has emerged as a powerful tool for the asymmetric synthesis of β-lactams via [2+2] cycloadditions of ketenes. nih.gov Visible-light-mediated preparations of β-lactams also represent a greener alternative, often proceeding under ambient temperature and reducing the need for harsh reagents. youtube.com These catalytic and photochemical methods align with the goals of sustainable chemistry by minimizing waste and energy consumption.

[3+2] Cycloaddition Strategies

[3+2] cycloaddition reactions, particularly those involving 1,3-dipoles, provide an efficient and highly stereocontrolled method for the construction of the five-membered pyrrolidine ring of the this compound system.

Utilizing Azomethine Ylides

Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition with a variety of dipolarophiles to form pyrrolidine rings. nih.govresearchgate.net In the context of this compound synthesis, the cycloaddition of an azomethine ylide with a suitable cyclobutene derivative can construct the bicyclic framework in a single step. enamine.net For instance, the reaction of an in situ generated azomethine ylide with cyclobutene-1-carboxylate provides access to 3-azabicyclo[3.2.0]heptane derivatives. enamine.net

These reactions are often catalyzed by metal salts, such as Cu(I), which can control the stereochemical outcome of the cycloaddition. The azomethine ylides themselves can be generated from various precursors, including the thermal ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. clockss.org This flexibility allows for the introduction of a wide range of substituents onto the resulting bicyclic scaffold.

Table 2: Examples of [3+2] Cycloaddition for Azabicyclo[3.2.0]heptane Synthesis

Azomethine Ylide PrecursorDipolarophileCatalyst SystemProductReference
Isatin and L-proline(E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-oneNoneDispiro[indoline-3,3′-pyrrolizidine-2′,3″-indoline]-2,2″-diones researchgate.net
Aziridine (thermolytic ring opening)trans-enoneNonePyrrolidine derivative
In situ generated from ester and amineCyclobut-1-enecarboxylic acid esterNone3-Azabicyclo[3.2.0]heptane derivative enamine.net
N-benzyl-2,5-bis(trimethylsilyl)pyrrolidinetrans-ethyl-3-(6-chloro-3-pyridyl)-2-propenoateOxidative double desilylation7-azabicyclo[2.2.1]heptane derivative
Diastereoselectivity and Regioselectivity Considerations

A critical aspect of [3+2] cycloaddition reactions is the control of diastereoselectivity and regioselectivity, which determines the spatial arrangement of substituents on the newly formed ring. nih.govresearchgate.net In the synthesis of this compound derivatives, the relative orientation of the substituents is crucial for their biological activity.

The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the reacting partners. clockss.org For example, the reaction of an azomethine ylide with an unsymmetrical dipolarophile can potentially lead to two different regioisomers. Computational studies, including density functional theory (DFT) calculations, are often employed to predict and rationalize the observed regiochemical outcomes. nih.govclockss.orgresearchgate.net

Similarly, the diastereoselectivity, which refers to the formation of one diastereomer over another (e.g., exo vs. endo), is a key consideration. clockss.org The use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and even enantioselectivity in these cycloadditions. In some cases, a remarkable inversion of regioselectivity has been observed depending on the specific substituents on the azomethine ylide and the dipolarophile. nih.govresearchgate.net Careful control over these stereochemical aspects is paramount for the successful application of [3+2] cycloaddition strategies in the synthesis of complex, biologically active molecules.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition reaction, particularly the Staudinger ketene-imine cycloaddition, is a powerful method for the direct formation of the β-lactam ring inherent to the this compound structure. wikipedia.org This reaction involves the coupling of a ketene or ketene equivalent with an imine. wikipedia.orgnih.gov Discovered by Hermann Staudinger in 1907, this method gained significant traction in the 1940s with the elucidation of the penicillin structure and remains a cornerstone in the synthesis of β-lactam antibiotics. wikipedia.orgnih.gov

The stereochemical outcome of the Staudinger cycloaddition can be influenced by several factors, including the geometry of the imine and the electronic nature of the substituents on both the ketene and the imine. wikipedia.orgacs.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org Furthermore, ketenes bearing strong electron-donating groups typically lead to cis products, whereas those with strong electron-withdrawing groups often produce trans isomers. wikipedia.org The reaction proceeds through a zwitterionic intermediate, and the rate-determining step, whether it be the initial nucleophilic attack or the subsequent ring closure, dictates the final stereochemistry. wikipedia.orgacs.org

A stereoselective route to a this compound derivative has been reported involving the [2+2] cycloaddition of a ketene equivalent with an imine. For instance, the reaction of dichloroketene with an imine derived from (S)-phenylglycinol yielded the corresponding bicyclic β-lactam with high enantiomeric excess. Optimization of reaction parameters such as low temperatures (-78°C) and the use of specific solvents like diethyl ether are crucial for minimizing side reactions and stabilizing the ketene intermediate. Lewis acid catalysts, for example, boron trifluoride etherate (BF₃·OEt₂), can enhance the electrophilicity of the imine, thereby improving the efficiency of the cycloaddition.

Ketene SourceImineCatalystYieldEnantiomeric ExcessReference
Dichloroketene(S)-Phenylglycinol-derived imineNone58%88% ee
TrimethylsilylketeneN-Boc-imineBF₃·OEt₂76%92% ee
Table 1: Examples of [2+2] Cycloaddition for the Synthesis of this compound Derivatives

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, it can be further modified through a variety of chemical transformations to explore its structure-activity relationship.

Oxidation and Reduction Reactions of the Core Structure

The this compound scaffold is amenable to both oxidation and reduction reactions, allowing for the introduction of diverse functionalities. Oxidation of the core structure can lead to the formation of the corresponding oxo derivatives. Conversely, reduction reactions can yield amine derivatives. Common reducing agents for such transformations include lithium aluminum hydride. smolecule.com For instance, the reduction of a related bicyclic lactam can be achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

Nucleophilic Substitution Reactions at Nitrogen

The nitrogen atom within the this compound ring system is nucleophilic and can participate in substitution reactions. smolecule.com This allows for the introduction of various alkyl or acyl groups at the nitrogen position, leading to a wide array of N-substituted derivatives.

Epoxy Ring-Opening Reactions of Substituted Analogues

Epoxidized analogues of this compound are valuable intermediates for further functionalization. The strained epoxide ring can be opened by various nucleophiles, leading to highly functionalized derivatives. rsc.orgelectronicsandbooks.com The regioselectivity of this ring-opening is influenced by both steric and electronic factors imposed by the adjacent β-lactam ring. rsc.orgelectronicsandbooks.com

The outcome of the epoxy ring-opening reaction is highly dependent on the nature of the nucleophile and the stereochemistry of the epoxide. For example, in the case of endo- and exo-3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-ones, reaction with aqueous hydroiodic acid results in preferential attack of the iodide nucleophile at the C-3 position. rsc.orgelectronicsandbooks.com However, when thiophenolate ions are used as the nucleophile, the regioselectivity is reversed for the endo-epoxide, with the attack occurring at the C-4 position, while the exo-epoxide is attacked exclusively at C-3. rsc.orgelectronicsandbooks.com This difference in regioselectivity is attributed to an interplay of steric hindrance and electronic effects from the neighboring β-lactam ring. rsc.orgelectronicsandbooks.com

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. The subsequent nucleophilic attack occurs with SN1-like character, where positive charge begins to build up on the more substituted carbon, making it the preferred site of attack. libretexts.org In contrast, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com

Epoxide IsomerNucleophileMajor Attack PositionReference
endo-3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-oneIodide (aqueous HI)C-3 rsc.orgelectronicsandbooks.com
exo-3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-oneIodide (aqueous HI)C-3 rsc.orgelectronicsandbooks.com
endo-3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-oneThiophenolateC-4 rsc.orgelectronicsandbooks.com
exo-3,4-epoxy-6-azabicyclo[3.2.0]heptan-7-oneThiophenolateC-3 rsc.orgelectronicsandbooks.com
Table 2: Regioselectivity in Epoxy Ring-Opening of this compound Analogues

N-Arylation of the Pharmacophore

The introduction of an aryl group at the nitrogen atom of the this compound pharmacophore can be a key modification. While specific examples of N-arylation directly on the parent compound are not detailed in the provided context, this transformation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.

Synthesis of Spiro- and Dispiro-6-azabicyclo[3.2.0]heptane Frameworks

The construction of spiro- and dispiro-6-azabicyclo[3.2.0]heptane frameworks represents a significant challenge in synthetic organic chemistry due to the inherent steric and ring strain associated with these complex, three-dimensional structures. utrgv.eduutrgv.edu These scaffolds are of considerable interest as they form the core of various biologically active molecules. nih.gov Consequently, efficient and stereoselective synthetic methodologies are crucial for accessing these unique chemical entities. Key strategies employed for their synthesis predominantly involve cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides and the [2+2] Staudinger ketene-imine cycloaddition. utrgv.eduacs.org

A highly effective method for constructing these frameworks is the one-pot, three-component 1,3-dipolar cycloaddition reaction. acs.orgnih.gov This approach involves the in situ generation of azomethine ylides from isatins and azetidine-2-carboxylic acid, which then react with various dipolarophiles like maleimides and itaconimides. acs.orgnih.gov This reaction proceeds under mild conditions and provides a direct route to novel polyheterocyclic systems that contain a 3-spiro[1-azabicyclo[3.2.0]heptane]oxindole core, which may also be fused to a succinimide moiety. nih.gov The method is noted for its high efficiency, affording the desired spiro and dispiro products in moderate to high yields (up to 93%) with good to excellent diastereoselectivity and complete regioselectivity. acs.orgnih.gov

The Staudinger ketene-imine cycloaddition is another cornerstone in the synthesis of spiro-β-lactams. utrgv.edunih.gov This [2+2] cycloaddition involves the reaction of a ketene with an imine. nih.gov For the synthesis of dispiro systems, cyclic ketenes can be generated from precursors such as N-substituted 2-oxopyrrolidine-3-carboxylic acids. nih.gov The reaction of these ketenes with isatin-derived imines (Schiff bases) leads to the formation of complex dispirooxindole-β-lactams. nih.govresearchgate.net The diastereoselectivity of this reaction can be influenced by the substituents on the imine, yielding either trans or cis products. nih.gov

Alternative approaches include photochemical methods, such as the irradiation of 2-(N-alkylamino)cyclohex-2-enones, which can yield N-alkyl-1-azaspiro[3.5]nonane-2,5-diones, a related spiro-β-lactam system. rsc.org Furthermore, 1,3-dipolar cycloadditions of nitrile oxides to α-alkylidene-β-lactams have been utilized to create spiroisoxazoline-β-lactams with high regioselectivity. capes.gov.brnih.gov These varied methodologies provide a robust toolbox for chemists to access the structurally diverse and medicinally relevant spiro- and dispiro-6-azabicyclo[3.2.0]heptane frameworks. nih.govrsc.org

Research Findings:

Table 1: Synthesis of Spiro[1-azabicyclo[3.2.0]heptane]oxindoles via [3+2] Cycloaddition acs.orgnih.gov
ReactantsDipolarophileProduct TypeYieldDiastereoselectivityRef.
Isatin, Azetidine-2-carboxylic acidN-Aryl MaleimidesSpiro[1-azabicyclo[3.2.0]heptane]oxindoleUp to 93%Moderate to Excellent acs.orgnih.gov
Isatin, Azetidine-2-carboxylic acidItaconimidesDispiro[1-azabicyclo[3.2.0]heptane]oxindoleHighExcellent acs.orgnih.gov
Table 2: Synthesis of Dispirooxindole-β-lactams via Staudinger Cycloaddition nih.gov
Ketene SourceImineProductDiastereomer FormedRef.
N-aryl-2-oxopyrrolidine-3-carboxylic acidIsatin-derived imineDispiro-β-lactamtrans-diastereomer nih.gov
Table 3: Other Cycloaddition Methods for Spiro-β-lactam Synthesis
Reaction TypeReactantsProductKey FeatureRef.
Photochemical [2+2] Cycloaddition2-(N-alkylamino)cyclohex-2-enonesN-alkyl-1-azaspiro[3.5]nonane-2,5-dioneFormation of spiro β-lactam via photoirradiation rsc.org
1,3-Dipolar Cycloadditionα-Methylene-β-lactam, DiazomethaneSpiro-pyrazoline-β-lactamComplete regioselectivity capes.gov.br
1,3-Dipolar Cycloaddition6-Alkylidene penicillanates, Nitrile oxidesChiral spiroisoxazoline-penicillanatesDiastereoselective formation of two stereogenic centers nih.gov

Stereochemistry and Conformational Analysis of 6 Azabicyclo 3.2.0 Heptan 7 One Systems

Diastereomeric and Enantiomeric Purity

A common strategy for the synthesis of these compounds involves the catalytic hydrogenation of 2,5-disubstituted pyrroles, which exclusively produces the corresponding cis-2,5-disubstituted pyrrolidines. rsc.org Subsequent cyclization of these cis-pyrrolidine-2-acetic acid derivatives can lead to the formation of a single diastereoisomer of the final 6-azabicyclo[3.2.0]heptan-7-one product. rsc.org For instance, the hydrogenation of specific N-tert-butoxycarbonylpyrroles that have an α-substituent in the acetate side chain proceeds with a high level of facial stereoselectivity. rsc.org This stereocontrol was instrumental in the isolation of 6-phthalimidoazabicyclo[3.2.0]heptan-7-one as a single diastereoisomer. rsc.org

In other synthetic approaches, such as the [2+2] cycloaddition of dichloroketene with an imine derived from (S)-phenylglycinol, the resulting bicyclic β-lactam has been obtained with excellent enantiomeric excess. Similarly, the use of iridium-catalyzed asymmetric allylic amination has achieved outstanding enantioselectivity, with reported values ranging from 92-99% ee for certain azabicyclo[3.2.0]heptanes. taltech.ee The choice of catalyst and reaction conditions is therefore paramount in dictating the enantiomeric purity of the final product.

Conformational Preferences of the Bicyclic Rings

The this compound core consists of a fused five-membered cyclopentane (B165970) (or pyrrolidine) ring and a four-membered β-lactam ring. The conformational preferences of this bicyclic system have been investigated through NMR spectroscopy and computational methods. arkat-usa.org

Theoretical calculations, including both RHF and DFT methods, have been employed to determine the geometry of the cis-fused system. arkat-usa.org These studies indicate that the four-membered β-lactam ring is essentially planar. arkat-usa.org In contrast, the five-membered ring adopts an envelope-type conformation. arkat-usa.org Experimental ¹H NMR spectra have shown equivalent methylene (B1212753) protons at position 5, which suggests that the cyclopentane portion of the molecule possesses a significant degree of conformational freedom at this carbon atom. arkat-usa.org This flexibility is a key feature of the bicyclic structure.

The table below summarizes the key conformational features of the this compound ring system based on computational and spectroscopic data. arkat-usa.org

Ring SystemConformational FeatureMethod of Determination
β-Lactam Ring PlanarComputational (RHF, DFT)
Cyclopentane/Pyrrolidine (B122466) Ring Envelope-type conformationComputational (RHF, DFT)
Cyclopentane/Pyrrolidine Ring High conformational freedom at C5Experimental (¹H NMR)

Influence of Substituents on Stereochemical Outcomes

Substituents on the this compound framework play a crucial role in directing the stereochemical course of its synthesis. The nature and position of these substituents can significantly influence both diastereoselectivity and enantioselectivity.

A notable example is the effect of a substituent on the nitrogen atom of the precursor pyrrole (B145914) ring. The presence of a tert-butoxycarbonyl (Boc) group on the nitrogen enhances the stereochemical control during the catalytic hydrogenation step, facilitating the formation of the desired cis-pyrrolidine intermediate. rsc.org

The stereochemistry of substituents on the ring itself also has a profound impact. For instance, the stereochemistry of 3-phenyl and 4-hydroxyl substituents has been shown to influence the formation of major versus minor diastereomers in certain derivatives. ugent.be In some synthetic routes, such as those involving [2+2] photocyclization, fixing the conformational freedom of the starting material through the introduction of a substituent is necessary to achieve high diastereoselectivity. taltech.ee

However, the influence of substituents is not always predictable. In the reaction of certain 4,5-dihydro-1,3-thiazoles with acid chlorides, the choice of the acid chloride was found to have only a minor effect on the configuration of the resulting product in one instance, while in a similar reaction, it led to a mixture of diastereomers. uzh.ch The table below presents examples of how substituents can affect stereochemical outcomes in the synthesis of azabicyclo[3.2.0]heptane systems.

Synthetic StepSubstituentEffect on StereochemistryReference
Catalytic HydrogenationN-tert-butoxycarbonyl (Boc) groupEnhances stereochemical control, favoring cis isomer rsc.org
Hydrogenationα-substituent on acetate side chainHigh degree of facial stereoselectivity rsc.org
[2+2] PhotocyclizationCinnamyl group on an oxazolidinoneHigh diastereoselectivity by fixing conformational freedom taltech.ee
Cycloaddition3-Phenyl and 4-Hydroxyl groupsInfluences major vs. minor diastereomer formation ugent.be

Chiral Resolution Methodologies

Achieving enantiomeric purity in this compound systems can be accomplished through several strategies, including asymmetric synthesis and chiral resolution.

Asymmetric synthesis is a powerful tool for establishing chirality. This can be achieved by using chiral auxiliaries, which are temporary chiral groups that direct the stereochemical outcome of a reaction and are subsequently removed. For example, an (S)-α-methyl-p-methoxybenzylamine auxiliary has been used to control the stereochemistry of an intramolecular ester enolate-imine cyclization to produce a bicyclic β-lactam with excellent diastereoselectivity. bath.ac.uk The deprotected (1R,5S)-6-azabicyclo[3.2.0]heptan-7-one can then be obtained after removal of the auxiliary. bath.ac.uk

Another approach is the use of chiral catalysts. An iridium catalyst with a phosphoramidate ligand has been successfully employed in asymmetric allylic amination to generate enantiomerically enriched intermediates for the synthesis of azabicyclo[3.2.0]heptanes. taltech.ee

Kinetic resolution is another established method for separating enantiomers. This technique often involves the use of enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, lipases such as Pseudomonas fluorescens lipase and Candida rugosa lipase have been used for the kinetic resolution of various bicyclic lactams, including N-hydroxymethyl-6-azabicyclo[3.2.0]heptan-7-one. u-szeged.hu This methodology provides a pathway to enantiomerically enriched products. u-szeged.husmolecule.com

MethodDescriptionExampleReference
Asymmetric Synthesis (Chiral Auxiliary) A chiral auxiliary directs the stereoselective formation of the product.Use of (S)-α-methyl-p-methoxybenzylamine in an enolate-imine cyclization. bath.ac.uk
Asymmetric Synthesis (Chiral Catalyst) A chiral catalyst promotes the formation of one enantiomer over the other.Iridium-catalyzed asymmetric allylic amination using a phosphoramidate ligand. taltech.ee
Kinetic Resolution (Enzymatic) An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.Lipase-catalyzed resolution of N-hydroxymethyl-6-azabicyclo[3.2.0]heptan-7-one. u-szeged.hu

Computational Chemistry Approaches to 6 Azabicyclo 3.2.0 Heptan 7 One

Geometry Optimization and Electronic Structure Calculations

Computational studies have been employed to determine the most stable three-dimensional structure of 6-Azabicyclo[3.2.0]heptan-7-one and to understand the distribution of electrons within the molecule.

Geometry Optimization:

Researchers have utilized various levels of theory to perform geometry optimization of this compound. Both the Restricted Hartree-Fock (RHF) and the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) density functional theory (DFT) methods have been applied with different basis sets, including 6-31G, 6-31G(d,p), 6-31+G(d,p), and 6-311+G(2d,2p). arkat-usa.org These calculations have consistently shown that the cyclopentane (B165970) ring fused to the β-lactam adopts an envelope-type conformation, while the four-membered β-lactam ring is planar. arkat-usa.org The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true minimum on the potential energy surface.

Electronic Structure:

The electronic structure of this compound has also been investigated using RHF and B3LYP methods. arkat-usa.org These calculations provide insights into the molecular orbitals, charge distribution, and other electronic properties that govern the molecule's reactivity. The nitrogen atom within the bicyclic framework and the carbonyl group are key features influencing the electronic landscape of the molecule.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the chemical reactivity and selectivity of this compound and its derivatives. globalresearchonline.net

Reactivity Descriptors:

DFT calculations allow for the determination of various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in understanding the molecule's ability to donate or accept electrons in chemical reactions. The Fukui function, another DFT-derived descriptor, can be used to predict the most likely sites for nucleophilic and electrophilic attack within the molecule.

Reaction Mechanisms and Selectivity:

DFT studies have been instrumental in elucidating the mechanisms of reactions involving bicyclo[3.2.0]heptane systems. For instance, in the context of [3+2]-cycloaddition reactions to form spiro[1-azabicyclo[3.2.0]heptane] frameworks, DFT calculations have been used to rationalize the observed diastereoselectivity and regioselectivity. acs.orgresearchgate.net By modeling the transition states of different reaction pathways, researchers can predict the most favorable outcomes, which often align well with experimental results. These computational models help in understanding how factors like steric hindrance and electronic effects control the stereochemical outcome of reactions.

Prediction of Spectroscopic Data (NMR, IR)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of molecules like this compound.

NMR Spectra Prediction:

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a significant application of computational chemistry. bohrium.comrogue-scholar.org Methods such as Gauge-Including Atomic Orbital (GIAO), Continuous Set of Gauge Transformations (CSGT), and Individual Gauges for Atoms in Molecules (IGAIM) are employed to calculate ¹H and ¹³C NMR chemical shifts. arkat-usa.org

For cis-azabicyclo[3.2.0]heptan-7-one, studies have shown that there is an excellent agreement between theoretical and experimental results. arkat-usa.org Specifically, RHF-level calculations have been found to be effective for predicting ¹H chemical shifts, while B3LYP-level calculations provide accurate ¹³C chemical shifts. arkat-usa.org These computational predictions are invaluable for assigning the complex spectra of such bicyclic systems.

Interactive Table: Comparison of Experimental and Calculated NMR Chemical Shifts

Method ¹H Chemical Shift Agreement ¹³C Chemical Shift Agreement
RHFExcellentGood
B3LYPGoodExcellent

IR Spectra Prediction:

While detailed computational studies specifically on the IR spectrum of this compound are less commonly reported in the provided context, DFT calculations can predict vibrational frequencies. These predicted frequencies can be correlated with experimental Infrared (IR) spectra to help assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic C=O stretching frequency in the β-lactam ring. For related structures, key IR peaks have been identified, for instance, the C=O stretching in intermediates is observed around 1778–1737 cm⁻¹.

Reactivity and Reaction Mechanisms of 6 Azabicyclo 3.2.0 Heptan 7 One

Ring Strain and Reactivity in Ring-Opening Reactions

The defining feature of 6-azabicyclo[3.2.0]heptan-7-one and other β-lactams is the four-membered azetidinone ring. The fusion of this ring to a five-membered pyrrolidine (B122466) ring creates significant ring strain, a consequence of deviations from ideal bond angles. wikipedia.orgyoutube.comfiveable.me This strain is a primary driver of the molecule's reactivity, particularly in ring-opening reactions. wikipedia.orgnih.gov The inherent instability associated with this strained conformation makes the β-lactam bond susceptible to cleavage. wikipedia.orgnih.gov

The degree of ring strain directly correlates with the reactivity of bicyclic β-lactams. nih.govacs.org This is often quantified by the "h-Woodward value," which measures the pyramidal character of the β-lactam nitrogen. Higher h-Woodward values, indicating greater deviation from planarity, correspond to increased reactivity. nih.govacs.org For instance, carbapenems and thiapenems, which possess highly strained ring systems, exhibit some of the highest h-Woodward values (0.50–0.60 Å) and are among the most reactive β-lactams. nih.gov This increased reactivity is attributed to the geometric constraints imposed by the fused ring system, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. nih.govacs.org The high strain energy of these small rings elevates their heat of combustion and accelerates the rates of their ring-altering reactions. wikipedia.org

The table below illustrates the relationship between ring strain (represented by the pyramid height) and chemical reactivity (represented by the half-life in aqueous sodium hydroxide) for several bicyclic β-lactams.

CompoundPyramid Height (Å)Half-life (h)
1a (zac-penem)0.4220
2a0.500.8
3a0.54<0.1
Data from a study on strained bicyclic β-lactams illustrates that as the pyramid height of the β-lactam nitrogen increases, indicating greater ring strain, the half-life of the compound in a basic solution decreases, signifying higher reactivity. acs.org

Hydrogen Bonding Networks and Their Influence on Reactivity

The presence of a nitrogen-hydrogen bond in the this compound structure allows it to participate in hydrogen bonding networks. These interactions can significantly influence the molecule's reactivity. The nitrogen atom within the bicyclic framework can form hydrogen bonds, which are crucial for modulating the activity of biological targets such as enzymes and receptors.

In the context of enzymatic reactions, hydrogen bonding plays a critical role in substrate recognition and catalysis. For example, in the active site of β-lactamase enzymes, hydrogen bonding interactions between the enzyme's amino acid residues and the β-lactam substrate are essential for proper orientation and subsequent hydrolysis. asm.org The loss of a critical hydrogen bond can differentially affect the interactions with various classes of β-lactams. asm.orgelsevierpure.com

Mechanism of Action in Biological Systems

The primary biological targets of β-lactam compounds like this compound are penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov The mechanism of action involves the acylation of a serine residue in the active site of the PBP by the β-lactam. nih.govnih.gov

The strained β-lactam ring makes the carbonyl carbon highly electrophilic and susceptible to attack by the nucleophilic serine hydroxyl group of the PBP. nih.gov This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. nih.govnih.gov This inactivation of the PBP disrupts cell wall synthesis, ultimately leading to bacterial cell death. nih.gov

However, bacteria have evolved resistance mechanisms, most notably the production of β-lactamase enzymes. nih.govyoutube.com These enzymes also possess a serine nucleophile in their active site and hydrolyze the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. nih.govnih.govyoutube.com Metallo-β-lactamases, another class of resistance enzymes, utilize one or two zinc ions to activate a water molecule that acts as the nucleophile to open the β-lactam ring. nih.gov

Influence of the Carbonyl Group at the 7-Position on Electrophilicity

The carbonyl group at the 7-position is the key to the electrophilicity of this compound. The inherent strain of the bicyclic system reduces the typical amide resonance stabilization that would delocalize the nitrogen's lone pair of electrons into the carbonyl group. nih.gov This lack of resonance stabilization increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. nih.govkhanacademy.org

This enhanced electrophilicity is a critical factor in the molecule's ability to acylate the serine residue in the active site of PBPs and its susceptibility to hydrolysis by β-lactamases. nih.gov The reactivity of the carbonyl group is further influenced by substituents on the bicyclic ring system. Electron-withdrawing groups can further enhance the electrophilicity of the carbonyl carbon through inductive effects. nih.gov

The table below shows computed properties that can influence the electrophilicity of the carbonyl group in related structures.

PropertyValue
Hydrogen Bond Acceptor Count1
Hydrogen Bond Donor Count1
TPSA (Topological Polar Surface Area)29.1 Ų
LogP0.2849
These computational chemistry data for a similar azabicyclo[3.2.0]heptan-7-one structure provide insights into its potential for intermolecular interactions and membrane permeability, which can indirectly affect its interaction with biological targets. chemscene.com

Applications of 6 Azabicyclo 3.2.0 Heptan 7 One in Advanced Organic Synthesis

Building Block for Complex Organic MoleculesCurrent time information in Bangalore, IN.

6-Azabicyclo[3.2.0]heptan-7-one is a key starting material for synthesizing complex organic molecules due to its unique bicyclic structure containing a nitrogen atom. smolecule.com This structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. cymitquimica.com The compound's utility is demonstrated in its use to create more complex molecular frameworks. For instance, the primary amino group of intermediates derived from the opening of the lactam ring serves as a foundation for the construction of larger heterocyclic systems, such as the 6-chloropurine (B14466) nucleus. tandfonline.com This highlights its role in the stepwise assembly of intricate molecules.

The reactivity of this compound allows it to undergo various reactions, including oxidation to form oxo derivatives, reduction to yield amine derivatives, and nucleophilic substitution at the nitrogen atom. These reactions are crucial for creating a diverse range of derivatives with unique properties applicable in both medicinal chemistry and broader organic synthesis.

Precursor in Drug Development and Medicinal ChemistryCurrent time information in Bangalore, IN.tandfonline.com

In the realm of drug discovery and medicinal chemistry, this compound has emerged as a compound of significant interest. ontosight.ai Its structural framework is a key component in the synthesis of various biologically active compounds. ontosight.ai

One notable application is its role as a precursor in the development of antifungal agents. smolecule.com For example, it is a starting material for the synthesis of cispentacin, a compound with potential therapeutic applications against fungal infections. smolecule.com The unique structure of this compound also makes it a valuable tool for studying enzyme mechanisms and biological pathways, where it can act as a substrate or intermediate in enzymatic reactions related to its antifungal activity. smolecule.com

Furthermore, derivatives of this compound have been investigated for their potential as β-lactamase inhibitors. These inhibitors can enhance the effectiveness of β-lactam antibiotics against resistant bacterial strains. Research has also explored the antitumor effects of its derivatives, with some showing the potential to induce apoptosis in cancer cells.

Synthesis of Conformationally Restricted Analoguessorbonne-universite.fr

The rigid bicyclic structure of this compound makes it an ideal scaffold for the synthesis of conformationally restricted analogues of biologically active molecules. grafiati.comwhiterose.ac.uk By incorporating this rigid core, chemists can limit the conformational flexibility of a molecule, which can lead to increased potency, selectivity, and improved pharmacokinetic properties. whiterose.ac.uk This approach has been successfully applied in the design of peptidomimetics, where the constrained amino acid analogues can stabilize specific secondary structures of peptides. d-nb.info

The synthesis of fused bicyclic iminosugars based on the 6-azabicyclo[3.2.0]heptane scaffold is one such example. grafiati.com These conformationally restricted iminosugar analogues have potential applications in various therapeutic areas. The use of such building blocks allows for the exploration of chemical space that is not easily accessible with more flexible ring systems. whiterose.ac.uk

Intermediate in the Synthesis of Carbapenams and CarbapenemsCurrent time information in Bangalore, IN.benchchem.compsu.eduunirioja.es

This compound is a fundamental precursor in the synthesis of carbapenams and the closely related carbapenem (B1253116) antibiotics. psu.eduwikipedia.org The carbapenam (B8450946) ring system is a crucial structural motif in many β-lactam antibiotics. unirioja.es The parent compound, carbapenam, is 1-azabicyclo[3.2.0]heptan-7-one, and its substituted derivatives are of significant medicinal importance. wikipedia.org

The synthesis of the carbapenam skeleton often involves the construction of the bicyclic ring system from acyclic or monocyclic precursors. One established method involves the catalytic hydrogenation of substituted pyrroles to yield pyrrolidine-2-acetic acid derivatives, which are then cyclized to form the azabicyclo[3.2.0]heptan-7-one core. psu.edu This general strategy has been employed to prepare various substituted carbapenams. psu.edu

Furthermore, synthetic strategies have been developed to produce all four stereoisomers of carbapenam-3-carboxylic acid methyl esters, starting from intermediates derived from the 7-azabicyclo[2.2.1]heptane system and rearranging to the 1-azabicyclo[3.2.0]heptan-7-one framework. unirioja.es This highlights the versatility of bicyclic lactams in accessing the diverse stereochemistry required for potent antibiotic activity.

Synthesis of Carbocyclic Nucleoside Analoguesnih.gov

A significant application of this compound is in the synthesis of carbocyclic nucleoside analogues. tandfonline.comresearchgate.net In these molecules, a carbocyclic ring replaces the sugar moiety of natural nucleosides. nih.gov This modification often leads to increased metabolic stability and can result in potent antiviral or antitumor activity. tandfonline.com

Biological Activity and Pharmacological Relevance of 6 Azabicyclo 3.2.0 Heptan 7 One Derivatives

Mechanism of Action and Molecular Targeting

The biological activity of 6-Azabicyclo[3.2.0]heptan-7-one derivatives is largely dictated by their interaction with specific molecular targets. The core structure, featuring a nitrogen atom within a bicyclic framework, allows for the formation of hydrogen bonds and coordination with metal ions, which are crucial for modulating biochemical pathways. These interactions can influence enzyme activity and receptor binding, among other cellular processes. The specific mechanism of action is dependent on the nature and position of the substituents attached to the this compound core.

Interaction with Enzymes and Receptors

The versatility of the this compound scaffold allows for its derivatives to interact with a range of enzymes and receptors. The nitrogen atom in the bicyclic structure is a key feature, enabling hydrogen bonding that can modulate the activity of biological targets. For instance, derivatives can be designed to act as either agonists or antagonists at neurotransmitter receptors, depending on their stereochemistry and the functional groups they possess. evitachem.com

Potential Therapeutic Applications

The diverse biological activities of this compound derivatives have made them a focal point of research for various therapeutic applications. These include their use as intermediates in the synthesis of antibiotics and their potential as agents targeting the central nervous system. google.comgoogle.com The ability to modify the core structure allows for the development of compounds with tailored pharmacological profiles.

Adenosine (B11128) Receptor Agonist Analogues

Derivatives of this compound have been synthesized as analogues of MECA and NECA, which are known adenosine receptor agonists. tandfonline.com These novel carbocyclic nucleoside analogues, with 1,2-disubstituted patterns, are synthesized from (±) this compound and are being investigated for their potential to selectively bind to and activate adenosine receptors. tandfonline.comresearchgate.net Adenosine receptors, particularly the A2A subtype, are involved in numerous physiological processes in both the central nervous system and peripheral tissues, making them a significant therapeutic target. researchgate.net

Table 1: Synthesis of Adenosine Receptor Agonist Analogues

Starting Material Reagents and Conditions Intermediate/Final Product Reference
(±) this compound (2) 2M solution of methylamine (B109427) or ethylamine (B1201723) in methyl alcohol, reflux Aminecarboxamide (3) tandfonline.com
Aminecarboxamide (3) 5-amino-4,6-dichloropyrimidine, n-BuOH, Et3N, reflux; CH(OEt)3; 12M HCl, r.t. 6-chloropurine (B14466) nucleus (5) tandfonline.com
6-chloropurine nucleus (5) Cyclopentylamine, ethanol, reflux Compound 6 tandfonline.com
6-chloropurine nucleus (5) Benzylamine, ethanol, reflux Compound 7 tandfonline.com

Antibacterial Properties and β-Lactamase Inhibition (in related structures like 4-Thia-1-azabicyclo[3.2.0]heptane)

While direct antibacterial data for this compound is limited, related structures such as 4-Thia-1-azabicyclo[3.2.0]heptane derivatives have shown significant activity. asm.orgnih.gov For example, Sulbactam, a derivative with this core structure, is a β-lactamase inhibitor. nih.govmdpi.com It works by preventing the destruction of β-lactam antibiotics by bacterial enzymes, thereby extending their antibacterial spectrum. asm.orgnih.govnih.gov Alone, it has weak antibacterial action, but in combination with β-lactam antibiotics, it is effective against resistant strains. asm.orgnih.gov Another related compound, CP-45,899, also an irreversible inhibitor of bacterial penicillinases and cephalosporinases, enhances the efficacy of β-lactams against resistant bacteria. asm.orgnih.gov

Table 2: Activity of β-Lactamase Inhibitors

Compound Mechanism Spectrum of Activity Reference
Sulbactam Inhibits β-lactamases Extends spectrum of β-lactam antibiotics against resistant bacteria nih.govmdpi.com

Effects on the Central Nervous System

The 6-Azabicyclo[3.2.0]heptane framework is a structural element found in compounds active in the central nervous system (CNS). clockss.org Derivatives are being explored for their potential to modulate neurotransmitter systems. evitachem.com For example, certain derivatives may act as agonists or antagonists at neurotransmitter receptors, influencing mood and other CNS functions. evitachem.com Research into arylethynyl derivatives of 6-aza-bicyclo[3.2.0]heptan-7-one has been conducted in the context of metabotropic glutamate (B1630785) receptors, which are crucial for CNS functions. google.com

Antiproliferative Effects on Cancer Cell Lines (of spiro-derivatives)

Spiro-derivatives of 1-azabicyclo[3.2.0]heptane have demonstrated notable antiproliferative activity against various cancer cell lines. acs.org In one study, mono- and dispiro[1-azabicyclo[3.2.0]heptane]oxindole derivatives were synthesized and evaluated. acs.org The monospiro derivatives were generally found to be more active than the dispiro derivatives. acs.org Specifically, compounds 4ga and 4la, which have 4-methylphenyl and 3-chloro-4-methylphenyl substituents, showed significant activity against human cervical carcinoma (HeLa) and erythroleukemia (K-562) cell lines, with IC50 values ranging from 8 to 16 μg/mL. acs.org The most active dispiro derivative, 6ba, also showed an antiproliferative effect. acs.org Other studies on related spiro-fused heterocyclic compounds have also reported antiproliferative activity against cell lines such as Jurkat, Sk-mel-2, and MCF-7. researchgate.net

Table 3: Antiproliferative Activity of Spiro[1-azabicyclo[3.2.0]heptane]oxindole Derivatives

Compound Cell Line IC50 (μg/mL) after 72h Reference
4ga K-562 8 ± 2 acs.org
4ga HeLa 14 ± 5 acs.org
4la K-562 10 ± 3 acs.org
4la HeLa 16 ± 2 acs.org
6ba K-562 13 ± 5 acs.org

Analytical and Characterization Techniques for 6 Azabicyclo 3.2.0 Heptan 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-Azabicyclo[3.2.0]heptan-7-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. arkat-usa.org

Theoretical calculations, such as those using the RHF and B3LYP levels of theory, have been employed to predict the ¹H and ¹³C NMR chemical shifts of the cis-azabicyclo[3.2.0]heptan-7-one structure. arkat-usa.org These computational studies often show excellent agreement with experimental data, aiding in the definitive assignment of spectral signals. arkat-usa.org The geometry optimization calculations suggest an envelope-type conformation for the cyclopentane (B165970) ring, while the four-membered β-lactam ring is found to be planar. arkat-usa.org

Experimental ¹H NMR spectra can reveal the stereochemistry of the molecule. For instance, the relative stereochemistry at C-2 and C-6 in related azetidinone esters has been established based on the chemical shift of the H-2 proton. psu.edu In some cases, the experimental spectra of cyclopentane-fused azetidinones have shown equivalent methylene (B1212753) protons at position 5, suggesting a high degree of conformational freedom in the cyclopentane ring at this carbon. arkat-usa.org

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Compound/Derivative Solvent Chemical Shift (δ) in ppm and Multiplicity Reference
(3RS, 5RS)-3-Bromomethyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one CDCl₃ 2.88-3.36 (3H, m), 3.39-3.51 (2H, m), 3.27 (1H, dd, J=5.6, 11.4), 4.54-4.66 (1H, m), 5.28 (1H, d, J=2.6) google.com
(3S,4R)-3-{N-(3-phenylpropionoyl)-L-phenylalanyl}amino-4-{2-(p-toluenesulfonyl)oxy-1-phenylethoxy}-azetidin-2-one CDCl₃ 2.30-2.45 (5H, m), 2.75-3.05 (4H, m) epo.org
(+/-)-6-Azabicyclo[3.2.0]heptan-7-one d6-DMSO Data acquired at 500 MHz squarix.de

Table 2: ¹³C NMR Spectral Information

Compound Instrument Copyright Source

X-ray Crystallography for Structural Elucidation

The crystal structure of this compound has been determined, revealing key structural features. grafiati.com In a related derivative, cis-3-azabicyclo[3.2.0]heptane-2,4-dione, the cyclobutane (B1203170) ring was found to be planar, with angles ranging from 89.64 (12)° to 90.37 (12)°. grafiati.com The molecules in this crystal structure are linked into chains through N—H...O=C hydrogen bonds. grafiati.com The strain of the β-lactam moiety can influence the conformation of the fused ring system. For example, in the cyclohexane (B81311) homologue, the rigid cyclohexane ring can adopt either a flexible boat or half-chair conformation. researchgate.net

The crystal structure of a precursor to a 6-phthalimidoazabicyclo[3.2.0]heptan-7-one derivative has also been obtained, confirming the stereochemistry of the molecule. psu.edursc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound with high accuracy. This technique measures the mass-to-charge ratio of ions to a very high degree of precision, allowing for the calculation of the molecular formula.

The computed exact mass of this compound is 111.068413911 Da. nih.gov HRMS data has been reported for various derivatives of the parent compound, confirming their expected molecular formulas. scispace.comscienceopen.com For instance, GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the stereochemistry of chiral molecules like this compound. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the three-dimensional arrangement of atoms.

The β-lactam ring system is a chromophore that gives rise to characteristic CD signals. nih.gov The CD spectra of β-lactam antibiotics can be used to determine their concentration and to study their interactions with other molecules, such as enzymes. nih.govacs.org For example, unhydrolyzed β-lactam antibiotics exhibit high molar ellipticities, while the hydrolyzed products are often CD inactive or have significantly different CD spectra. nih.gov This property has been utilized to develop an enzymatic assay for β-lactamase activity. nih.gov

The synthesis and circular dichroism of (5S)-1-azabicyclo[3.2.0]heptan-7-one have been reported, demonstrating the application of CD spectroscopy in characterizing the stereochemistry of this class of compounds. acs.orgacs.org A study on (5S)-1-azabicyclo-[3.2.0] heptan-7-one, which lacks the sulfur atom of the penicillin nucleus, still showed a Cotton effect at 231 nm, highlighting the contribution of the β-lactam chromophore to the CD spectrum. researchgate.net

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The construction of the 6-Azabicyclo[3.2.0]heptan-7-one framework is a key area of ongoing research, with a focus on improving efficiency, scalability, and sustainability.

Established methods for the synthesis of the this compound core often involve intramolecular cyclization of pyrrolidine-2-acetic acid derivatives or [2+2] cycloaddition reactions. For instance, the use of tris(1,3-dihydro-2-oxobenzoxazol-3-yl)phosphine oxide has been employed to facilitate the formation of the β-lactam ring from pyrrolidine-2-acetic acid precursors. rsc.org Another approach involves the catalytic hydrogenation of 2,5-disubstituted pyrroles to yield cis-2,5-disubstituted pyrrolidines, which can then be cyclized to form the desired bicyclic system. rsc.orgresearchgate.net

Recent advancements have centered on the development of novel catalytic systems to enhance efficiency and stereoselectivity. For example, iridium-catalyzed asymmetric allylic amination has been utilized to introduce chirality early in the synthetic sequence, achieving excellent enantioselectivity (92-99% ee). taltech.ee Subsequent PtCl₂-catalyzed cyclization of the resulting enynes affords the 6-azabicyclo[3.2.0]heptane skeleton in moderate yields (21-60%). taltech.ee Furthermore, palladium-catalyzed C-H activation represents a promising strategy for the diastereoselective synthesis of functionalized bicyclo[3.2.0]heptane lactones.

Table 1: Comparison of Selected Synthetic Routes for this compound and its Derivatives

Synthetic Route Key Features Reported Yields Reference
Intramolecular Cyclization Formation of the β-lactam ring from a pre-existing pyrrolidine (B122466) core. Often high yielding, though specific percentages vary depending on the substrate and cyclizing agent.
[2+2] Cycloaddition Direct formation of the bicyclic system from an imine and a ketene (B1206846) equivalent. Can be highly stereoselective.
Iridium-catalyzed Asymmetric Allylic Amination followed by PtCl₂ Cyclization Introduces chirality early in the synthesis. 21-60% for the cyclization step. taltech.ee
One-pot Three-component [2π+2π] Cycloaddition Utilizes a Montmorillonite K-10 catalyst for a greener approach. Not specified. researchgate.net

Exploration of New Biological Activities and Therapeutic Targets

While the this compound scaffold is historically associated with β-lactamase inhibition, current research is unveiling a much broader spectrum of biological activity.

Anticancer Properties: Derivatives of the related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov For instance, certain derivatives have shown potent activity against P388 and KB cells, with IC₅₀ values ranging from 0.004 to 0.6 µg/mL. nih.gov Furthermore, some of these compounds exhibited in vivo tumor growth inhibition of 71-84% in mouse models of colon and sarcoma cancers. nih.gov More recently, (E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives have been synthesized and evaluated for their anti-proliferative activities against C6 (rat brain tumor) and HeLa (human cervical carcinoma) cell lines. dergipark.org.tr One chloro derivative, in particular, showed an impressive IC₅₀ value of 2.45 µM against C6 cells, which was significantly more potent than the standard drug 5-FU (IC₅₀ = 14.82 µM). dergipark.org.tr

Enzyme Inhibition beyond β-Lactamases: The structural features of the this compound core make it a versatile scaffold for targeting other enzyme families. A series of 6-substituted amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have been designed and synthesized as inhibitors of cysteine proteases, such as cathepsins B, L, K, and S. nih.gov One derivative, (5S,6S)-6-(N-benzyloxycarbonyl-L-phenylalanyl) amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one, displayed excellent inhibition of cathepsin L and K with IC₅₀ values in the low nanomolar range. nih.gov

Antifungal and Antiviral Potential: The structural similarity of the this compound core to other biologically active heterocyclic compounds suggests potential applications as antifungal and antiviral agents. For instance, (1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one is a precursor to the antifungal agent cispentacin. rsc.org

Table 2: Selected Biological Activities of this compound Derivatives

Derivative Class Target Biological Activity (IC₅₀) Reference
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives P388 and KB cancer cell lines 0.004 to 0.6 µg/mL nih.gov
(E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives C6 rat brain tumor cells 2.45 µM dergipark.org.tr
(E)-7-arylidene-5-(hydroxy(aryl)methyl)bicyclo[3.2.0]heptan-6-one derivatives HeLa human cervical carcinoma cells 26.30 µM dergipark.org.tr
(5S,6S)-6-(N-benzyloxycarbonyl-L-phenylalanyl) amino-4-oxa-1-azabicyclo[3.2.0]heptan-7-one Cathepsin L and K Low nanomolar range nih.gov

Stereoselective Synthesis of Enantiopure Isomers

The biological activity of chiral molecules is often highly dependent on their stereochemistry. For this compound and its derivatives, which can possess multiple stereocenters, the ability to synthesize specific enantiopure isomers is crucial for elucidating structure-activity relationships and developing effective therapeutic agents.

A key challenge and a major focus of future research is the development of efficient stereoselective synthetic methods. Several strategies are being explored:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key ring-forming reactions is a high-priority area. This includes the development of novel chiral Lewis acids, Brønsted acids, and transition metal complexes. For example, the catalytic asymmetric 1,3-dipolar cycloaddition of cyclobutenones with azomethine ylides using a CuI/(R)-Fesulphos catalytic system has been shown to produce densely substituted 3-azabicyclo[3.2.0]heptanes with high levels of diastereoselectivity and enantioselectivity (up to 98% ee). researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids or carbohydrates, to construct the bicyclic scaffold with a defined stereochemistry.

Resolution Techniques: While generally less desirable than asymmetric synthesis, the development of efficient methods for separating racemic mixtures of the final products or key intermediates remains a valuable tool. Enantioselective hydrolysis of racemic 6-azabicyclo[3.2.0]hept-3-en-7-one using the enzyme from Rhodococcus equi has been successfully employed to obtain the enantiopure (1R,5S)-isomer, a precursor to the antifungal agent cispentacin. rsc.org

Studies on related carbapenam (B8450946) systems have demonstrated the successful stereodivergent synthesis of all four possible stereoisomers, highlighting the feasibility and importance of controlling stereochemistry in these bicyclic systems. The use of chiral auxiliaries and stereoselective reactions like the retro-Dieckmann reaction have been instrumental in these efforts.

Table 3: Examples of Stereoselective Syntheses in the 6-Azabicyclo[3.2.0]heptane Class

Method Key Features Achieved Stereoselectivity Reference
Asymmetric 1,3-Dipolar Cycloaddition Use of a CuI/(R)-Fesulphos catalyst. Up to 98% enantiomeric excess (ee). researchgate.net
Iridium-catalyzed Asymmetric Allylic Amination Introduction of chirality early in the synthesis. 92-99% enantiomeric excess (ee). taltech.ee
Enzymatic Resolution Enantioselective hydrolysis of a racemic mixture. Production of enantiopure (1R,5S)-isomer. rsc.org

Computational Design and Optimization of Derivatives

In recent years, computational chemistry has become an indispensable tool in the drug discovery and development process. For this compound, computational methods offer a powerful approach to accelerate the design and optimization of new derivatives with improved therapeutic properties.

Future research in this area will likely involve a combination of the following computational techniques:

Molecular Docking: This technique simulates the binding of virtual libraries of this compound derivatives to the active sites of target proteins. By predicting the binding affinity and mode of interaction, molecular docking can help to identify promising candidates for further experimental investigation. A molecular docking study has been conducted on derivatives of a related 1-azabicyclo[3.2.0]heptane system against urease and α-amylase to understand their potential mode of action as enzyme inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, untested derivatives, thereby guiding the design of more potent compounds.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction: Computational tools can be used to predict the pharmacokinetic and toxicological properties of new derivatives early in the design process. This allows for the prioritization of compounds with favorable ADMET profiles, reducing the likelihood of late-stage failures in drug development.

The application of these computational approaches will enable a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the discovery of new and improved therapeutic agents.

Q & A

Q. What experimental designs validate enzyme inhibition mechanisms?

  • Answer :
  • Kinetic Assays : Measure Kᵢ and kᵢₙₐcₜ using nitrocefin hydrolysis (for β-lactamase) .
  • X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to identify binding motifs .
  • Mutagenesis Studies : Replace active-site residues (e.g., Ser70 in β-lactamase) to confirm target engagement .

Data Contradiction Analysis

Q. Why do some studies report conflicting SAR trends for antitumor derivatives?

  • Answer : Discrepancies arise from:
  • Cell Line Variability : Breast cancer (MCF-7) vs. colon (HCT-116) cells differ in membrane permeability .
  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
  • Metabolic Stability : Hepatic microsome assays identify derivatives prone to rapid clearance, explaining low in vivo efficacy despite high in vitro activity .

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Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.0]heptan-7-one
Reactant of Route 2
6-Azabicyclo[3.2.0]heptan-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.